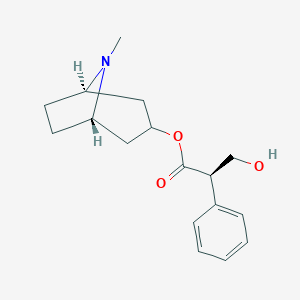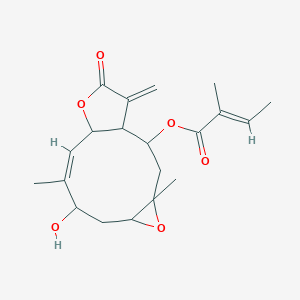![molecular formula C28H23BrN2O4 B227919 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BRD-9424 and belongs to the class of pyrrolone derivatives.
Mécanisme D'action
BRD-9424 inhibits BET proteins by binding to their bromodomains, which are responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional co-activators, leading to the downregulation of gene expression. This mechanism of action makes BRD-9424 a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Effets Biochimiques Et Physiologiques
In vitro studies have shown that BRD-9424 inhibits the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and neuroblastoma. It has also been shown to have anti-inflammatory effects in macrophages and can reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that BRD-9424 can reduce tumor growth in mouse models of acute myeloid leukemia and multiple myeloma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BRD-9424 is its potent inhibition of BET proteins, making it a promising candidate for the treatment of various diseases. However, the low yield of the synthesis method and its limited solubility in aqueous solutions can make it challenging to work with in lab experiments. Additionally, its potential toxicity and off-target effects need to be carefully evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for the study of BRD-9424. One area of research could be the development of more efficient synthesis methods to improve its yield and solubility. Another direction could be the evaluation of its efficacy in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, BRD-9424 shows great promise as a therapeutic agent, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of BRD-9424 involves the condensation reaction of 4-bromo-3-nitrobenzoic acid with 2-(1H-indol-3-yl)ethanol in the presence of triphenylphosphine and diethyl azodicarboxylate. The resulting intermediate is then treated with 2-methoxyphenylboronic acid and palladium acetate to obtain the final product. The yield of this synthesis method is reported to be around 20%.
Applications De Recherche Scientifique
BRD-9424 has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory properties and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.
Propriétés
Nom du produit |
4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C28H23BrN2O4 |
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23BrN2O4/c1-35-23-9-5-3-7-21(23)25-24(26(32)17-10-12-19(29)13-11-17)27(33)28(34)31(25)15-14-18-16-30-22-8-4-2-6-20(18)22/h2-13,16,25,30,32H,14-15H2,1H3/b26-24+ |
Clé InChI |
IFPGSOQSEDGGAY-SHHOIMCASA-N |
SMILES isomérique |
COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
SMILES |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
SMILES canonique |
COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(azidoacetyl)anilino]-N-cyclohexyl-2-(4-isopropylphenyl)acetamide](/img/structure/B227839.png)

![4-(1-benzyl-1H-benzimidazol-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227858.png)
![4-(4-Bromophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227860.png)
![4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227862.png)

![N-[4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B227874.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![3-[5-[(3R,4S)-4-hydroxydithiolan-3-yl]-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B227881.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)